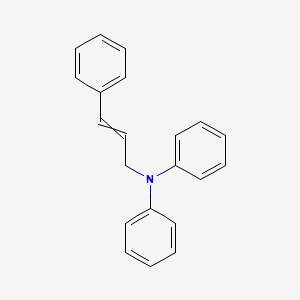
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is bonded to a phenyl group and a 3-phenylprop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with cinnamyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the final product.
化学反応の分析
Types of Reactions
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperatures.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays are required to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
N-Phenyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with a triple bond instead of a double bond.
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Similar structure but with a methyl group instead of a phenyl group.
N-Phenyl-N-(2-phenylethyl)aniline: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Uniqueness
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
195614-89-2 |
|---|---|
分子式 |
C21H19N |
分子量 |
285.4 g/mol |
IUPAC名 |
N-phenyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C21H19N/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-17H,18H2 |
InChIキー |
UUVIOVZOHUOQIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCN(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


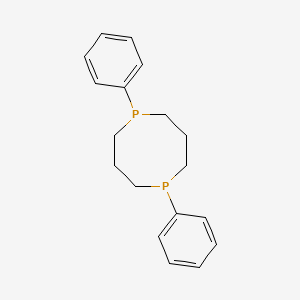
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
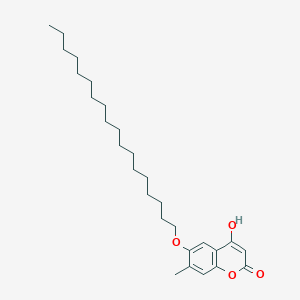
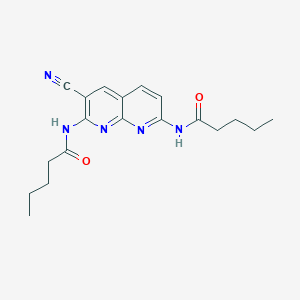
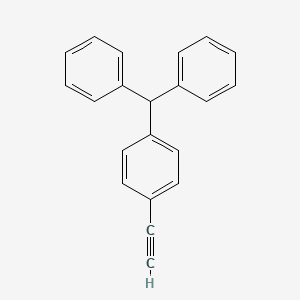
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)

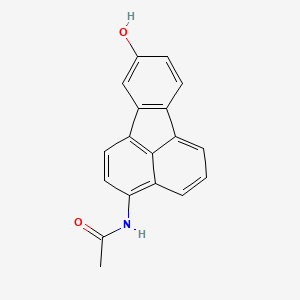
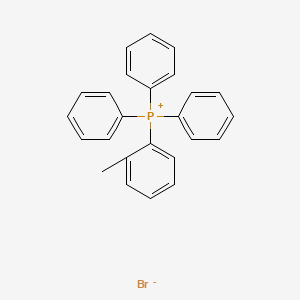

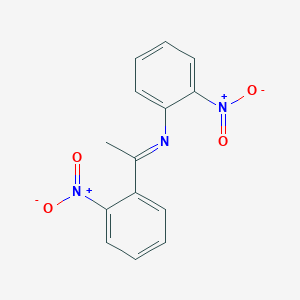
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
